molecular formula C5H11N B155062 1-Cyclopropylethanamine CAS No. 1621-24-5

1-Cyclopropylethanamine

Cat. No. B155062
CAS RN: 1621-24-5
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-UHFFFAOYSA-N
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Description

1-Cyclopropylethanamine is a compound that features a cyclopropane ring, which is a three-membered ring structure with significant strain due to its bond angles deviating from the ideal tetrahedral angle. This structural motif is prevalent in a variety of natural and synthetic compounds, and it imparts unique chemical and physical properties to the molecules that contain it .

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those related to 1-cyclopropylethanamine, has been a subject of interest due to their presence in bioactive molecules. Stereoselective cyclopropanation reactions are crucial for creating enantiomerically pure cyclopropanes, which are important in the pharmaceutical industry. Methods such as halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences are commonly employed . Additionally, Lewis acid-mediated reactions have been used to synthesize complex structures starting from cyclopropyl ketones, demonstrating the versatility of cyclopropane-containing compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropane and its derivatives, including isotopically labeled versions, has been studied using vibrational spectroscopy. The C-C bond distance in cyclopropane has been determined to be approximately 1.524 Å, which is shorter than typical C-C single bonds, indicating enhanced π-character . This unique bonding situation contributes to the reactivity and stability of cyclopropane derivatives.

Chemical Reactions Analysis

Cyclopropane rings are known to undergo ring-opening reactions due to their inherent strain. For instance, N-cyclopropyl enamines can be transformed into 1,4-dihydropyridines through iodine-mediated annulation reactions, which involve iodination, ring-opening, and annulation steps . Moreover, cyclopropanes can be synthesized directly from gem-dialkyl groups through double C-H activation, showcasing the potential for creating complex cyclopropane-containing structures from simpler precursors .

Physical and Chemical Properties Analysis

Cyclopropane derivatives exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial, antitumor, and antiviral effects . The cyclopropyl group is frequently used in drug development due to its ability to enhance potency and reduce off-target effects. The unique properties of the cyclopropane ring, such as coplanarity of the carbon atoms and the enhanced strength of the C-H bonds, contribute to the pharmacological profiles of drugs containing this motif .

Scientific Research Applications

Anesthetic Actions and Molecular Targets

  • Anesthetic gases like nitrous oxide, xenon, and cyclopropane have distinct pharmacological profiles. Their molecular actions, especially on GABAA receptors and N-methyl-d-aspartate (NMDA) receptors, are unique. The two-pore-domain K+ channel family, particularly TREK-1, is significantly activated by clinically relevant concentrations of these anesthetic gases, indicating a new molecular target for these substances (Gruss et al., 2004).

Versatility in Drug Development

  • The cyclopropane ring, a feature of 1-Cyclopropylethanamine, is increasingly used in drug development due to its coplanarity, shorter and stronger C-C and C-H bonds, and enhanced π-character. This structural component contributes to enhancing the potency of drugs and reducing off-target effects, addressing key challenges in drug discovery (Talele, 2016).

Applications in Cerebral Metabolism

  • Cyclopropane influences cerebral metabolism, specifically serotonin (5-HT) and its metabolite levels. Studies show variable effects on 5-HT levels and its turnover rate during anesthesia, offering insights into its neurological impact (Diaz et al., 1968).

Mechanism-based Inhibition of Enzymes

  • Cyclopropylamines, like those containing cyclopropane, are studied as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). These compounds are being explored for potential use in treating depression and cancer. Cyclopropylamines display selective irreversible inhibition of MAO B without affecting LSD1, making them significant in the design of mechanism-based inhibitors (Malcomson et al., 2015).

Influences on Baroreceptor Pathways

  • Cyclopropane, along with other anesthetics, affects baroreceptor pathways in rabbits, highlighting its influence on cardiovascular physiology. Such studies inform the understanding of how anesthetics modulate autonomic control mechanisms (Biscoe & Millar, 1966).

Applications in Metabolomic Studies

  • Cyclopropane derivatives, used in metabolomic studies, help in understanding the toxic effects of drugs like cyclophosphamide (CY). These studies elucidate the impact of CY on liver, kidney, and heart metabolites, facilitating a comprehensive evaluation of drug toxicity (Tingli et al., 2016).

Safety And Hazards

1-Cyclopropylethanamine hydrochloride, a related compound, has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropylethanamine
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1-Cyclopropylethanamine
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1-Cyclopropylethanamine
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1-Cyclopropylethanamine

Citations

For This Compound
9
Citations
S Kasturi, S Surarapu, S Uppalanchi… - Letters in Drug …, 2018 - ingentaconnect.com
… potency was observed with indole-1cyclopropylethanamine triazine 8e against HT-29 (IC50 … corresponding N-methyl indole-1cyclopropylethanamine triazine 8d also showed good activ…
Number of citations: 2 www.ingentaconnect.com
L Dong, Q Meng, C Ramírez-Palacios, HJ Wijma… - Catalysts, 2020 - mdpi.com
… (B3) after product derivatization; Figure S10: Representative chromatogram of PjTA-R6-catalyzed transamination of 1-cyclopropylethanone yielding 1-cyclopropylethanamine (C1) after …
Number of citations: 9 www.mdpi.com
J Lim, B Taoka, RD Otte, K Spencer… - Journal of medicinal …, 2011 - ACS Publications
… Gratifyingly, the (1S)-1-cyclopropylethanamine analogue 48 showed marked improvement in PK properties in rats (Cl p = 44 mL/min/kg, t 1/2 = 1.0 h) compared to 42. Rat hepatocyte …
Number of citations: 80 pubs.acs.org
L Dong, Q Meng, C Ramírez-Palacios, HJ Wijma… - research.rug.nl
… Representative chromatogram of PjTA-R6 catalyzed transamination of 1cyclopropylethanone yielding 1-cyclopropylethanamine (C1) after product derivatization. Peak corresponds to …
Number of citations: 0 research.rug.nl
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org
N Pemberton, M Mogemark, S Arlbrandt… - Journal of Medicinal …, 2018 - ACS Publications
… Compound 15 was prepared in four steps starting from a methylester derivative that was reacted with (S)-1-cyclopropylethanamine to give isoindolinone 19 (Scheme 1). The …
Number of citations: 39 pubs.acs.org
WCE CN, HUS VAN DRIE JR JOHN - sumobrain.org
… To a stirring solution of N-benzyl-1-cyclopropylethanamine Int-14 (10.0 g,57.14 mmol) and 2-bromoacetyl bromide (11.6 g, 57.14 mmol) in DCM (150 mL) was added dropwise pyridine (…
Number of citations: 0 www.sumobrain.org
S Jeanmart, AJF Edmunds, C Lamberth… - Bioorganic & Medicinal …, 2016 - Elsevier
In this review, the synthesis of 30 agrochemicals that received an international standardization organization (ISO) name during the last five years (January 2010 to December 2014) is …
Number of citations: 161 www.sciencedirect.com
HS Anantarajuc, S Dwivedic, P Yogeeswaric… - Letters in Drug Design & …, 2017
Number of citations: 2

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